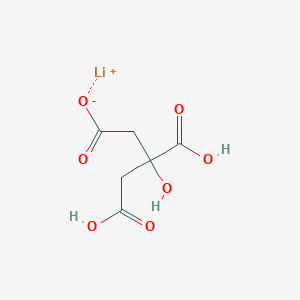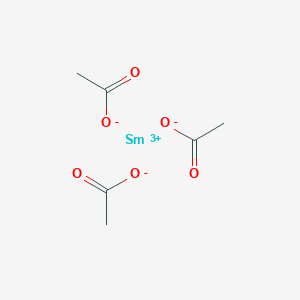
Cytidine-5-t (8CI,9CI)
描述
Cytidine, labeled with tritium at the 5th position ([5-3H]Cytidine), is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. This compound is a component of RNA and is used extensively in biochemical and molecular biology research due to its radioactive labeling, which allows for tracking and studying nucleic acid metabolism and dynamics .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cytidine involves several steps:
Silanization Protection: Cytosine is first subjected to silanization protection using tert-butyl dimethyl chloro silane.
Reaction with Tetra-O-Acetyl-D-Ribose: The protected cytosine is then reacted with tetra-O-acetyl-D-ribose.
Ammonolysis: The resulting product undergoes ammonolysis to yield crude cytidine.
Industrial Production Methods
Industrial production of cytidine typically follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .
化学反应分析
Types of Reactions
Cytidine undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form cytidine derivatives.
Reduction: Reduction reactions can convert cytidine into its deoxy form, deoxycytidine.
Substitution: Cytidine can undergo substitution reactions, particularly at the amino group, to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and ammonia.
Major Products
Oxidation: Oxidized cytidine derivatives.
Reduction: Deoxycytidine.
Substitution: Various cytidine analogs with modified amino groups.
科学研究应用
Cytidine-5-t (8CI,9CI) is widely used in scientific research:
Chemistry: Used to study nucleic acid chemistry and the synthesis of nucleoside analogs.
Biology: Employed in tracking RNA synthesis and degradation in cells.
Medicine: Used in research on antiviral and anticancer drugs, as cytidine analogs are often used in chemotherapy.
Industry: Utilized in the production of nucleoside-based pharmaceuticals .
作用机制
Cytidine exerts its effects primarily through its incorporation into RNA. It plays a crucial role in the synthesis and function of RNA, affecting various cellular processes. The labeled tritium allows researchers to track the incorporation and metabolism of cytidine in cells, providing insights into RNA dynamics and function .
相似化合物的比较
Similar Compounds
Deoxycytidine: Similar to cytidine but lacks an oxygen atom on the ribose ring.
Uridine: Another nucleoside with uracil instead of cytosine.
Thymidine: Contains thymine instead of cytosine and is a component of DNA
Uniqueness
Cytidine-5-t (8CI,9CI) is unique due to its radioactive labeling, which allows for precise tracking and study of nucleic acid processes. This makes it particularly valuable in research settings where understanding RNA metabolism and dynamics is crucial .
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-QPXMQEAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)













